molecular formula C14H17Cl2N B14169114 1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane CAS No. 923567-84-4

1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane

Cat. No.: B14169114
CAS No.: 923567-84-4
M. Wt: 270.2 g/mol
InChI Key: CBICSBDJSHIILP-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane is a complex organic compound with significant interest in the fields of chemistry and pharmacology. This compound is known for its unique bicyclic structure, which includes a 3-azabicyclo[3.1.0]hexane core substituted with a 3,4-dichlorophenyl group and a propyl group. The presence of these substituents imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane typically involves a multi-step process. One common method includes the cyclopropanation of internal alkenes with N-tosylhydrazones, catalyzed by palladium. This reaction provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities . Another approach involves the (3 + 2) annulation of cyclopropenes with cyclopropylanilines, using an organic or iridium photoredox catalyst under blue LED irradiation .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound is achieved through techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the 3,4-dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane involves the inhibition of neurotransmitter reuptake. It inhibits the reuptake of serotonin, norepinephrine, and dopamine, which are neurotransmitters closely linked to mood regulation and pain perception . This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their effects and providing antidepressant and analgesic benefits.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane: Similar structure but lacks the propyl group.

    1-(3,4-Dichlorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane: Similar structure with a methyl group instead of a propyl group.

Uniqueness

1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane is unique due to the presence of the propyl group, which can influence its pharmacokinetic properties and biological activity. The propyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target receptors.

Properties

CAS No.

923567-84-4

Molecular Formula

C14H17Cl2N

Molecular Weight

270.2 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C14H17Cl2N/c1-2-5-17-8-11-7-14(11,9-17)10-3-4-12(15)13(16)6-10/h3-4,6,11H,2,5,7-9H2,1H3

InChI Key

CBICSBDJSHIILP-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC2CC2(C1)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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